molecular formula C12H14N4 B6263018 1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 1890544-14-5

1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B6263018
CAS No.: 1890544-14-5
M. Wt: 214.3
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Description

1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a tert-butyl group at position 1, a methyl group at position 3, and a cyano group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1-phenylpyrazole with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde, followed by cyclization to form the desired pyrazolopyridine structure . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyano group at position 5 can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

Scientific Research Applications

1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with unique properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, some pyrazolopyridine derivatives have been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: A parent compound with similar structural features but lacking the tert-butyl and methyl groups.

    3-methyl-1-phenylpyrazole: A precursor used in the synthesis of 1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

    5-amino-3-methyl-1-phenylpyrazole: Another related compound with different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, while the cyano group at position 5 provides a site for further functionalization. These features make it a valuable compound for drug discovery and development.

Properties

CAS No.

1890544-14-5

Molecular Formula

C12H14N4

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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